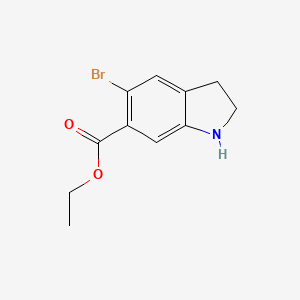
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 6th position, and a dihydroindole structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The dihydroindole ring can be reduced to form tetrahydroindole derivatives.
Oxidation Reactions: The compound can be oxidized to form indole-6-carboxylate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Reduction: Formation of tetrahydroindole derivatives.
Oxidation: Formation of indole-6-carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Methyl indole-5-carboxylate
Uniqueness
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern and the presence of the dihydroindole structure. This makes it a valuable compound for studying the effects of bromine substitution and esterification on the biological activity of indole derivatives.
Biologische Aktivität
Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification processes. The compound can be synthesized through various methods including cyclization reactions involving ethyl esters and bromoanilines.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Several studies have evaluated its efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values ranging from 0.35 to 1.25 µg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.35 |
| This compound | Pseudomonas aeruginosa | 1.25 |
Anticancer Activity
Research indicates that compounds derived from the indole scaffold, including this compound, have shown anticancer properties. For instance, one study reported that derivatives inhibited the growth of A549 lung cancer cells with IC50 values indicating effective suppression of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 7.80 |
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial properties of various indole derivatives including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .
Evaluation of Antifungal Properties
In addition to antibacterial activity, the compound has been tested for antifungal properties against Candida albicans. The results indicated moderate antifungal activity with MIC values around 62.50 µg/mL for certain derivatives .
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)8-6-10-7(3-4-13-10)5-9(8)12/h5-6,13H,2-4H2,1H3 |
InChI-Schlüssel |
RPISGZRDVWXXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2CCNC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















